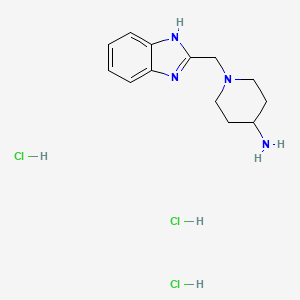

1-(1H-1,3-benzodiazol-2-ylmethyl)piperidin-4-amine trihydrochloride

Overview

Description

1-(1H-1,3-benzodiazol-2-ylmethyl)piperidin-4-amine trihydrochloride is a chemical compound with the CAS Number: 1334149-66-4 . It has a molecular weight of 339.69 . The IUPAC name for this compound is 1-(1H-benzimidazol-2-ylmethyl)-4-piperidinamine trihydrochloride .

Physical and Chemical Properties This compound is a powder at room temperature . The InChI code for this compound is 1S/C13H18N4.3ClH/c14-10-5-7-17(8-6-10)9-13-15-11-3-1-2-4-12(11)16-13;;;/h1-4,10H,5-9,14H2,(H,15,16);3*1H .

Scientific Research Applications

Chemistry and Properties of Related Compounds

Research on compounds containing benzodiazole and piperidine structures, such as 1-(1H-1,3-benzodiazol-2-ylmethyl)piperidin-4-amine trihydrochloride, underscores their significance in coordination chemistry and their versatile chemical properties. These compounds exhibit a broad spectrum of biological and electrochemical activities. Studies have elaborated on the synthesis, structural characterization, and potential applications of these compounds in creating complex molecules with desirable properties for various applications, including catalysis and biological activities (Boča, Jameson, & Linert, 2011).

Pharmacological Activities

Research into the pharmacological implications of molecules containing benzodiazole and piperidine structures points towards their application in the treatment of neuropsychiatric disorders. These compounds often serve as ligands for dopamine D2 receptors, which are crucial in managing diseases such as schizophrenia, Parkinson's disease, depression, and anxiety. The structural features of these compounds, including aromatic moieties and cyclic amines, are pivotal for their high affinity towards D2 receptors, indicating their potential utility in drug development for neuropsychiatric conditions (Jůza et al., 2022).

C-N Bond Forming Reactions

The synthesis and application of compounds related to 1-(1H-1,3-benzodiazol-2-ylmethyl)piperidin-4-amine trihydrochloride in C-N bond-forming reactions have been explored, highlighting their role in organic synthesis. Copper-mediated systems employing aromatic, heterocyclic, and aliphatic amines have demonstrated the efficiency of these compounds in facilitating C-N coupling reactions. Such reactions are fundamental in organic chemistry for the construction of complex nitrogen-containing compounds, which are prevalent in pharmaceuticals and agrochemicals (Kantam et al., 2013).

Optoelectronic Materials

The incorporation of benzodiazole and related structures into optoelectronic materials has been a subject of interest. These compounds, through their unique electronic properties, contribute to the development of materials for light-emitting diodes (LEDs), image sensors, and photoelectric conversion elements. The review of luminescent small molecules and chelate compounds, including those with benzodiazole or pyrimidine rings, illustrates the potential of such structures in enhancing the performance of optoelectronic devices (Lipunova et al., 2018).

Safety And Hazards

properties

IUPAC Name |

1-(1H-benzimidazol-2-ylmethyl)piperidin-4-amine;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4.3ClH/c14-10-5-7-17(8-6-10)9-13-15-11-3-1-2-4-12(11)16-13;;;/h1-4,10H,5-9,14H2,(H,15,16);3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSXULAKKISMDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=NC3=CC=CC=C3N2.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21Cl3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-1,3-benzodiazol-2-ylmethyl)piperidin-4-amine trihydrochloride | |

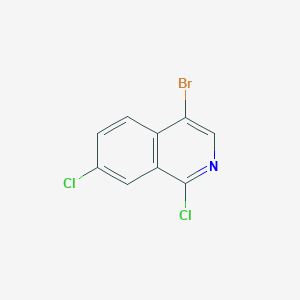

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

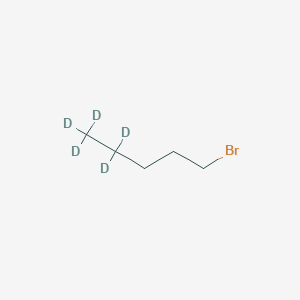

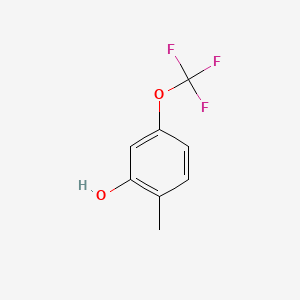

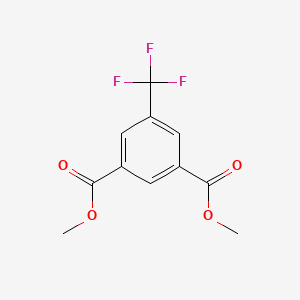

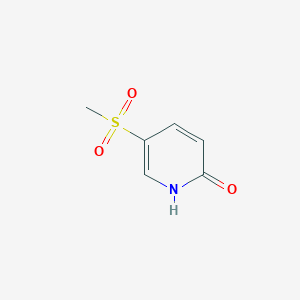

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[(3-methylphenyl)methoxy]phenyl]-](/img/structure/B1443110.png)